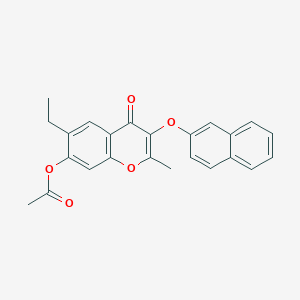![molecular formula C14H19N3O B6119766 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B6119766.png)
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is not fully understood. However, it has been proposed that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of various neurotransmitters in the brain, thereby exerting its neuroprotective effects.
Biochemical and Physiological Effects:
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage is its versatility, as it can be used in a wide range of assays and experiments. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for research on 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models. Another area of interest is its potential use in the treatment of cancer. Future studies should focus on identifying the specific mechanisms by which it inhibits cancer cell proliferation and induces apoptosis. Additionally, further research is needed to investigate its potential use in the treatment of other inflammatory disorders.
In conclusion, 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is a promising compound with potential pharmacological properties. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. Although its mechanism of action is not fully understood, it has been proposed to act by inhibiting the activity of COX-2 and modulating neurotransmitter activity in the brain. Further research is needed to fully elucidate its mechanism of action and determine its potential therapeutic applications.
合成法
The synthesis of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol involves the reaction of 1-benzyl-4-chloropyrazole with 2-amino-1-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction is carried out under reflux conditions, and the product is isolated using standard techniques such as filtration and recrystallization.
科学的研究の応用
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess antitumor activity against various cancer cell lines. Furthermore, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-[(1-benzylpyrazol-4-yl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-12(11-18)15-7-14-8-16-17(10-14)9-13-5-3-2-4-6-13/h2-6,8,10,12,15,18H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEOGIAAKPDVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CN(N=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Benzylpyrazol-4-yl)methylamino]propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6119701.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)

![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6119728.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6119749.png)
![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)

![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![N-1,3-benzodioxol-5-yl-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B6119769.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6119779.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6119787.png)